Quercetin 3,4'-diglucoside
Overview
Description
Synthesis Analysis
Quercetin 3,4'-diglucoside synthesis involves advanced biochemical techniques. A study highlighted the use of three glycosyltransferase mutants in a one-pot multi-enzyme system to enhance the efficiency of biosynthesis of Quercetin-3,4'-O-diglucoside. This innovative approach produced significant quantities of the compound from quercetin, marking a substantial improvement over traditional extraction methods due to its low natural content (Tao et al., 2023).
Molecular Structure Analysis
The molecular structure of quercetin 3,4'-diglucoside is defined by its two glucoside groups attached to the quercetin aglycone. This structural arrangement significantly influences its chemical behavior and bioactivity. Detailed structure elucidation methods, including spectroscopy and chromatography, are employed to characterize this compound and its derivatives accurately.
Chemical Reactions and Properties
Quercetin glucosides, including quercetin 3,4'-diglucoside, undergo various chemical reactions, particularly those involving their glycosidic bonds. These reactions are crucial in the metabolic pathways after ingestion, where enzymatic processes lead to the formation of active metabolites. Studies have shown that glycosylation significantly impacts the cytotoxic properties of quercetin, affecting its bioactivity and potential therapeutic uses (Park et al., 2014).
Scientific Research Applications
1. Biocatalytic Synthesis
- Application Summary: Quercetin-3,4’-O-diglucoside is a major but trace bioactive flavonoid in onion (Allium cepa). It is superior or at least equal to quercetin aglycone in its bioavailability .
- Methods of Application: The onion-derived enzyme, UGT73G1, coupled with sucrose synthase, StSUS1, from Solanum tuberosum formed a circulatory system to produce quercetin-3,4’-O-diglucoside from quercetin, which preferred sucrose as a sugar donor and quercetin as a sugar acceptor .
- Results: The maximum concentration of quercetin-3,4’-O-diglucoside achieved in a 10-mL reaction was 427.11 mg/L, from the conversion of 1 g/L of quercetin for 16 h at 40 °C and pH 7.2 .
2. Biological Activity
- Application Summary: Plasma concentrations of quercetin-3-O-glucuronide (Q3G) and 3’-methylquercetin-3-O-glucuronide (3’MQ3G) after supplementation may produce beneficial effects in macrophages and endothelial cells, respectively .
- Methods of Application: The study examines evidence for beneficial effects of quercetin phase-2 conjugates from clinical intervention studies, volunteer feeding trials, and in vitro work .
- Results: At 10 nmol/l, Q3’S and Q3G stimulate or suppress, respectively, angiogenesis in endothelial cells .
3. Antioxidant Mechanism
- Application Summary: Quercetin protects cells from radiation and genotoxicity-induced damage by increasing endogenous antioxidant and scavenging free radical levels .
- Methods of Application: The study examines the antioxidant mechanism of quercetin .
- Results: The study provides evidence that quercetin has a protective effect against radiation and genotoxicity-induced damage .
4. Chemoprotective Effects
- Application Summary: Quercetin-3,4’-O-diglucoside (QDG) has better water solubility than isoquercitrin. It displays chemoprotective effects against oxidative stress, cancer, cardiovascular disorders, diabetes, and allergic reactions .
- Methods of Application: The study examines the chemoprotective effects of QDG .
- Results: The study provides evidence that QDG has chemoprotective effects against various diseases .
5. Antioxidant Activity
- Application Summary: Quercetin 3,4’-diglucoside is a flavonol glycoside found in onions (Allium cepa) and in horse chestnut seeds (Aesculus hippocastanum). It has antioxidant activity .
- Methods of Application: The study examines the antioxidant activity of Quercetin 3,4’-diglucoside .
- Results: The study provides evidence that Quercetin 3,4’-diglucoside has antioxidant activity .
6. Free Radical Scavenging
- Application Summary: Quercetin possesses free radical scavenging activity, due to the presence of phenolic hydroxyl groups present at the B-ring and position 3 .
- Methods of Application: The study examines the free radical scavenging activity of Quercetin 3,4’-diglucoside .
- Results: The study provides evidence that Quercetin 3,4’-diglucoside has free radical scavenging activity .
properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)41-12-2-1-8(3-10(12)31)24-25(19(35)16-11(32)4-9(30)5-13(16)40-24)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIQWDFJPYNJM-DEFKTLOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045305 | |
Record name | Quercetin 3,4′-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3,4'-diglucoside | |
CAS RN |
29125-80-2 | |
Record name | Quercetin 3,4′-diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29125-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 3,4′-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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